molecular formula C11H17F3N2O3 B2614565 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one; trifluoroacetic acid CAS No. 2138080-67-6

1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one; trifluoroacetic acid

Cat. No.: B2614565
CAS No.: 2138080-67-6
M. Wt: 282.263
InChI Key: JUEZZBKHZKYQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2,7-Diazaspiro[35]nonan-7-yl}ethan-1-one; trifluoroacetic acid is a chemical compound with a unique spirocyclic structure

Scientific Research Applications

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Preparation Methods

The synthesis of 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

Mechanism of Action

The mechanism of action of 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one can be compared with other spirocyclic compounds, such as:

    1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: This compound has a similar structure but differs in the position of the functional groups.

    1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone: Another similar compound with slight variations in the molecular structure.

The uniqueness of 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one lies in its specific spirocyclic framework and the presence of trifluoroacetic acid, which may impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2HF3O2/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;3-2(4,5)1(6)7/h10H,2-7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEZZBKHZKYQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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